3-(Bromomethyl)-5-chlorobenzo[b]thiophene
Overview
Description
3-(Bromomethyl)-5-chlorobenzo[b]thiophene is an organosulfur compound that features a thiophene ring fused to a benzene ring, with bromomethyl and chloro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5-chlorobenzo[b]thiophene typically involves the bromination of 5-chlorobenzo[b]thiophene. One common method is as follows:
Starting Material: 5-chlorobenzo[b]thiophene.
Bromination: The compound is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively brominates the methyl group attached to the thiophene ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory methods but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-5-chlorobenzo[b]thiophene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include the dechlorinated thiophene derivative.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(Bromomethyl)-5-chlorobenzo[b]thiophene is used as a building block for more complex molecules. Its bromomethyl group is particularly useful for introducing various functional groups through nucleophilic substitution reactions.
Biology and Medicine
This compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new pharmacophores and the synthesis of bioactive molecules.
Industry
In the materials science industry, this compound is used in the synthesis of polymers and advanced materials with specific electronic and optical properties. These materials are used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-5-chlorobenzo[b]thiophene depends on its application. In chemical reactions, the bromomethyl group acts as an electrophile, facilitating nucleophilic substitution. In biological systems, the compound’s mechanism would depend on its interaction with specific molecular targets, such as enzymes or receptors, which could be explored through further research.
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)benzo[b]thiophene: Lacks the chloro substituent, making it less versatile in certain synthetic applications.
5-Chlorobenzo[b]thiophene: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.
3-(Chloromethyl)-5-bromobenzo[b]thiophene: Similar but with reversed positions of the bromine and chlorine atoms, which can affect reactivity and selectivity in chemical reactions.
Uniqueness
3-(Bromomethyl)-5-chlorobenzo[b]thiophene is unique due to the presence of both bromomethyl and chloro substituents, which provide multiple sites for chemical modification. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules and materials.
Properties
IUPAC Name |
3-(bromomethyl)-5-chloro-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClS/c10-4-6-5-12-9-2-1-7(11)3-8(6)9/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQSFVITUNJLCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CS2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381577 | |
Record name | 3-(Bromomethyl)-5-chlorobenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198-51-2 | |
Record name | 3-(Bromomethyl)-5-chlorobenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Bromomethyl)-5-chlorobenzo[b]thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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